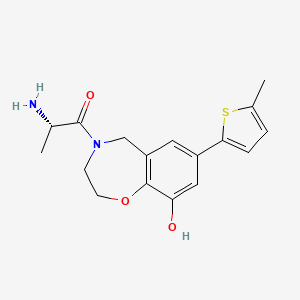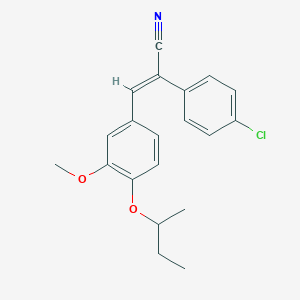![molecular formula C22H23NO3 B5322575 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid](/img/structure/B5322575.png)
2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid, also known as MK-0812, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent analgesic and anti-inflammatory properties. In
Mecanismo De Acción
The exact mechanism of action of 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammatory and pain-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid for lab experiments is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying the mechanisms underlying pain and inflammation. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid. One area of interest is the development of novel formulations of this compound that can improve its bioavailability and reduce its potential toxicity. Another area of interest is the exploration of the potential therapeutic benefits of this compound in various inflammatory and pain-related conditions, including osteoarthritis, rheumatoid arthritis, and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid involves several steps, starting with the preparation of 1-(4-methylphenyl)cyclopropanecarboxylic acid. This intermediate is then reacted with pyrrolidine and carbonyldiimidazole to form the corresponding pyrrolidine ester. The final step involves the reaction of the pyrrolidine ester with 2-bromobenzoic acid to yield this compound.
Aplicaciones Científicas De Investigación
2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid has been extensively studied for its potential therapeutic benefits in the treatment of various inflammatory and pain-related conditions. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and neuropathic pain.
Propiedades
IUPAC Name |
2-[1-[1-(4-methylphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-6-8-17(9-7-15)22(11-12-22)21(26)23-13-10-16(14-23)18-4-2-3-5-19(18)20(24)25/h2-9,16H,10-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJJOIDUZWPSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(C3)C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B5322492.png)

![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-phenylene diacetate](/img/structure/B5322505.png)

![1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5322521.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322538.png)
![2-tert-butyl-6-[4-(trifluoromethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322546.png)


![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5322565.png)
![N-allyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5322582.png)
![N-[2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)ethyl]-2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5322583.png)
![4-{[4-(3,5-dimethylbenzyl)-3-oxo-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5322589.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5322592.png)